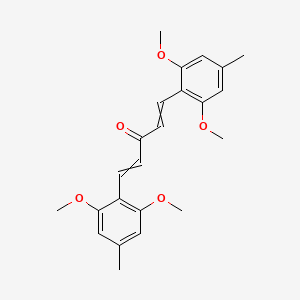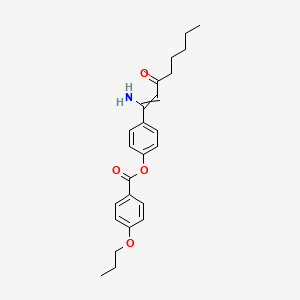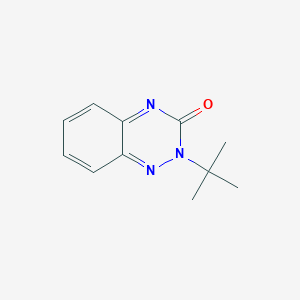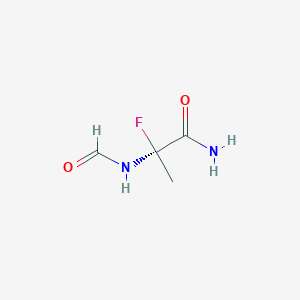
2,6,10-Tris(heptyloxy)-3,7,11-trimethoxytriphenylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6,10-Tris(heptyloxy)-3,7,11-trimethoxytriphenylene is a complex organic compound characterized by its unique structure, which includes three heptyloxy groups and three methoxy groups attached to a triphenylene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,10-Tris(heptyloxy)-3,7,11-trimethoxytriphenylene typically involves the alkylation of a triphenylene precursor. The process begins with the preparation of the triphenylene core, followed by the introduction of heptyloxy and methoxy groups through nucleophilic substitution reactions. Common reagents used in these reactions include alkyl halides and sodium hydride as a base. The reaction conditions often involve refluxing in an appropriate solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,6,10-Tris(heptyloxy)-3,7,11-trimethoxytriphenylene can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The heptyloxy and methoxy groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of alkyl or aryl derivatives.
Scientific Research Applications
2,6,10-Tris(heptyloxy)-3,7,11-trimethoxytriphenylene has several scientific research applications:
Materials Science: Used in the development of organic semiconductors and liquid crystals.
Organic Electronics: Employed in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Biological Studies: Investigated for its potential use in drug delivery systems and as a fluorescent probe for imaging applications.
Industrial Applications: Utilized in the production of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which 2,6,10-Tris(heptyloxy)-3,7,11-trimethoxytriphenylene exerts its effects is primarily related to its electronic structure. The triphenylene core provides a rigid, planar framework that facilitates π-π stacking interactions, which are crucial for its function in organic electronics and materials science. The heptyloxy and methoxy groups enhance the solubility and processability of the compound, making it suitable for various applications.
Comparison with Similar Compounds
Similar Compounds
- 2,6,10-Tris(heptyloxy)-3,7,11-tris(pentyloxy)triphenylene
- 2,6,10-Tris(heptyloxy)-3,7,11-tripropoxytriphenylene
Uniqueness
Compared to similar compounds, 2,6,10-Tris(heptyloxy)-3,7,11-trimethoxytriphenylene offers a unique combination of solubility, electronic properties, and functional group versatility. The presence of methoxy groups provides additional sites for chemical modification, allowing for the fine-tuning of its properties for specific applications.
Properties
CAS No. |
906663-77-2 |
|---|---|
Molecular Formula |
C42H60O6 |
Molecular Weight |
660.9 g/mol |
IUPAC Name |
2,6,10-triheptoxy-3,7,11-trimethoxytriphenylene |
InChI |
InChI=1S/C42H60O6/c1-7-10-13-16-19-22-46-40-28-34-31(25-37(40)43-4)35-29-41(47-23-20-17-14-11-8-2)39(45-6)27-33(35)36-30-42(38(44-5)26-32(34)36)48-24-21-18-15-12-9-3/h25-30H,7-24H2,1-6H3 |
InChI Key |
ZABKFERCVBXZPE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OCCCCCCC)OC)OCCCCCCC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane](/img/structure/B14200629.png)
![4-[(4-Fluorophenyl)methyl]piperidine-1-carboxylic acid](/img/structure/B14200639.png)
![1,1'-[(2,2-Diphenylethene-1,1-diyl)di(4,1-phenylene)]dipiperidine](/img/structure/B14200647.png)
![2,5-Diethyl-5-{[(prop-1-en-1-yl)oxy]methyl}-1,3-dioxane](/img/structure/B14200653.png)
![2-[(2S,3R,5R)-2,5-dimethyl-1-oxaspiro[2.5]octan-2-yl]-1,3-benzothiazole](/img/structure/B14200655.png)
![N-Methyl-N-{2-[2-(methylamino)ethoxy]ethyl}acetamide](/img/structure/B14200656.png)
![4-Hydroxy-6-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-2H-pyran-2-one](/img/structure/B14200660.png)
![N-[(5-Phenylthiophen-2-yl)methylidene]hydroxylamine](/img/structure/B14200666.png)



![N-[2-(3,4-Dimethoxyphenyl)ethenyl]benzamide](/img/structure/B14200691.png)


